molecular formula C25H27NO8 B14644092 Benzene, 1,1'-[(4-nitrophenyl)methylene]bis[2,4,6-trimethoxy- CAS No. 54921-80-1

Benzene, 1,1'-[(4-nitrophenyl)methylene]bis[2,4,6-trimethoxy-

Cat. No.: B14644092
CAS No.: 54921-80-1
M. Wt: 469.5 g/mol
InChI Key: XIWVKYWXKOWCFS-UHFFFAOYSA-N
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Description

Benzene, 1,1’-[(4-nitrophenyl)methylene]bis[2,4,6-trimethoxy-]: is a complex organic compound characterized by its unique molecular structure. This compound is notable for its aromatic benzene rings and the presence of nitro and methoxy groups, which contribute to its distinct chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,1’-[(4-nitrophenyl)methylene]bis[2,4,6-trimethoxy-] typically involves a multi-step process. One common method includes the reaction of 4-nitrobenzaldehyde with dimedone under specific conditions. The reaction mixture is stirred at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion .

Industrial Production Methods: Industrial production of this compound may involve catalytic processes and the use of advanced chemical reactors to ensure high yield and purity. The exact methods can vary depending on the scale and specific requirements of the production .

Chemical Reactions Analysis

Types of Reactions: Benzene, 1,1’-[(4-nitrophenyl)methylene]bis[2,4,6-trimethoxy-] undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium methoxide (NaOCH₃) in methanol.

Major Products:

Mechanism of Action

The mechanism of action of Benzene, 1,1’-[(4-nitrophenyl)methylene]bis[2,4,6-trimethoxy-] involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy groups can also influence the compound’s reactivity and interaction with enzymes and receptors .

Comparison with Similar Compounds

Uniqueness: Benzene, 1,1’-[(4-nitrophenyl)methylene]bis[2,4,6-trimethoxy-] is unique due to the presence of both nitro and multiple methoxy groups, which confer distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific chemical and biological applications .

Properties

CAS No.

54921-80-1

Molecular Formula

C25H27NO8

Molecular Weight

469.5 g/mol

IUPAC Name

1,3,5-trimethoxy-2-[(4-nitrophenyl)-(2,4,6-trimethoxyphenyl)methyl]benzene

InChI

InChI=1S/C25H27NO8/c1-29-17-11-19(31-3)24(20(12-17)32-4)23(15-7-9-16(10-8-15)26(27)28)25-21(33-5)13-18(30-2)14-22(25)34-6/h7-14,23H,1-6H3

InChI Key

XIWVKYWXKOWCFS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)OC)C(C2=CC=C(C=C2)[N+](=O)[O-])C3=C(C=C(C=C3OC)OC)OC)OC

Origin of Product

United States

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